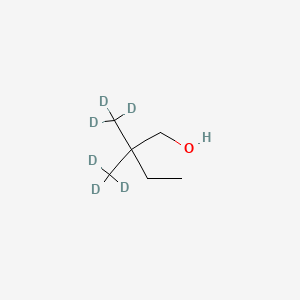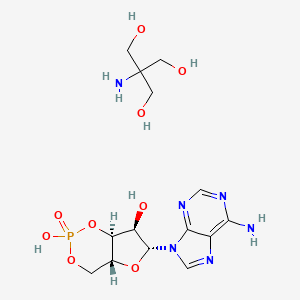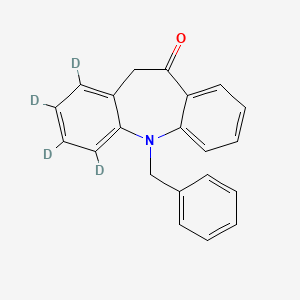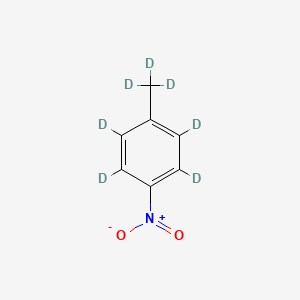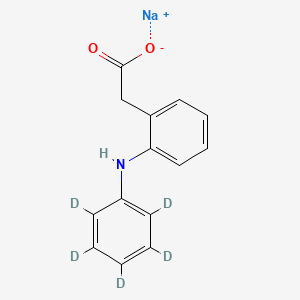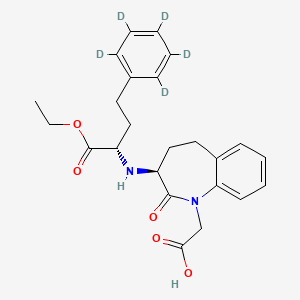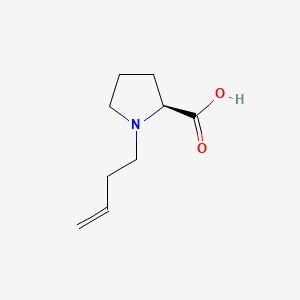
(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid, also known as L-BCAA, is a natural amino acid that is essential for protein synthesis in the body. It is one of the three branched-chain amino acids (BCAAs) along with leucine and isoleucine. L-BCAA is commonly found in dietary supplements and is used by athletes and bodybuilders to enhance muscle growth and recovery.
作用機序
Further research is needed to fully understand the mechanism of action of (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid and its effects on muscle protein synthesis and breakdown.
3. Dosage and Timing: The optimal dosage and timing of (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid supplementation for various outcomes need to be further investigated.
4. Combination with Other Compounds: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid may have synergistic effects when combined with other compounds, such as creatine or beta-alanine, and these combinations should be further investigated.
Conclusion:
(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid is a natural amino acid that has been shown to have potential benefits for athletes, bodybuilders, and individuals with certain medical conditions. It can be synthesized through chemical methods or microbial fermentation and has been the subject of numerous scientific studies. (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid supplementation may stimulate muscle protein synthesis, reduce muscle protein breakdown, improve recovery, and reduce fatigue during exercise. While (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid has several advantages for lab experiments, more research is needed to fully understand its mechanism of action and optimal dosage and timing.
実験室実験の利点と制限
(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid has several advantages and limitations for lab experiments. Some of the advantages include:
1. Availability: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid is readily available and can be purchased from chemical suppliers.
2. Stability: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid is stable and can be stored for long periods of time without degradation.
3. Safety: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid is generally considered safe for use in lab experiments.
Some of the limitations of (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid for lab experiments include:
1. Cost: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid can be expensive, which may limit its use in some experiments.
2. Specificity: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid may not be specific enough for some experiments, as it is a general amino acid and may have effects on multiple pathways.
3. Dosage: The optimal dosage of (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid for lab experiments may vary depending on the specific experiment and the desired outcome.
将来の方向性
There are several future directions for research on (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid, including:
1. Clinical Trials: More clinical trials are needed to investigate the potential benefits of (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid for various medical conditions, such as diabetes and liver disease.
2.
合成法
(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid can be synthesized through a variety of methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of chemical reagents to create the amino acid, while microbial fermentation involves the use of bacteria or yeast to produce the amino acid.
科学的研究の応用
(S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid has been the subject of numerous scientific studies, with researchers investigating its potential benefits for athletes, bodybuilders, and individuals with certain medical conditions. Some of the research applications of (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid include:
1. Muscle Growth and Recovery: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid has been shown to stimulate muscle protein synthesis and improve recovery after exercise.
2. Fatigue and Endurance: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid supplementation may reduce fatigue during prolonged exercise and improve endurance performance.
3. Diabetes: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid has been shown to improve insulin sensitivity and blood sugar control in individuals with type 2 diabetes.
4. Liver Disease: (S)-1-(But-3-en-1-yl)pyrrolidine-2-carboxylic acid may improve liver function and reduce the risk of complications in individuals with liver disease.
特性
IUPAC Name |
(2S)-1-but-3-enylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-3-6-10-7-4-5-8(10)9(11)12/h2,8H,1,3-7H2,(H,11,12)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONQAFMCARIWOB-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCN1CCC[C@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

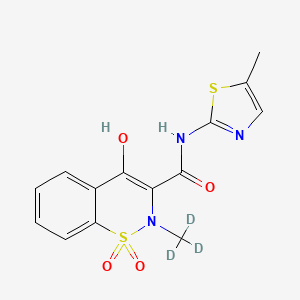


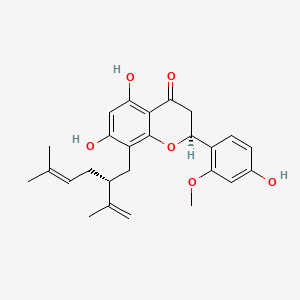
![6(R)-[2-(8(S)-(2,2-Dimethyl-d6-butyryl)oxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-(t-butyl-dimethylsilyl)oxy-3,4,5,6-tetrahydro-2H-pyran-2-one](/img/structure/B562394.png)
